molecular formula C7H11NO3S2 B3339440 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido CAS No. 1017464-61-7

3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido

Cat. No.: B3339440
CAS No.: 1017464-61-7
M. Wt: 221.3 g/mol
InChI Key: JBZAKIBKZYCGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido is a compound with the molecular formula C7H11NO3S2 It contains a hydroxyl group, a sulfonamide group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido typically involves the reaction of thiophene-2-sulfonyl chloride with 3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-oxo-S-(thiophen-2-yl)propane-1-sulfonamido.

    Reduction: Formation of 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonic acid.

    Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. The thiophene ring provides structural stability and can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxypropane-1-sulfonamido: Lacks the thiophene ring, resulting in different chemical properties.

    Thiophen-2-ylpropane-1-sulfonamido: Lacks the hydroxyl group, affecting its reactivity and interactions.

    3-hydroxy-S-(phenyl)propane-1-sulfonamido: Contains a phenyl ring instead of a thiophene ring, leading to different electronic properties.

Uniqueness

3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido is unique due to the presence of both a hydroxyl group and a thiophene ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-hydroxypropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S2/c9-5-2-4-8-13(10,11)7-3-1-6-12-7/h1,3,6,8-9H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZAKIBKZYCGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido
Reactant of Route 2
Reactant of Route 2
3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido
Reactant of Route 3
Reactant of Route 3
3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido
Reactant of Route 4
Reactant of Route 4
3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido
Reactant of Route 5
Reactant of Route 5
3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido
Reactant of Route 6
Reactant of Route 6
3-hydroxy-S-(thiophen-2-yl)propane-1-sulfonamido

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.